molecular formula C7H11N3O B13338733 4-Acetylpiperazine-1-carbonitrile

4-Acetylpiperazine-1-carbonitrile

Cat. No.: B13338733
M. Wt: 153.18 g/mol
InChI Key: AJYGHIYGCJOYRR-UHFFFAOYSA-N
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Description

4-Acetylpiperazine-1-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of an acetyl group attached to a piperazine ring, which is further connected to a carbonitrile group. This unique structure imparts specific chemical properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpiperazine-1-carbonitrile typically involves the reaction of piperazine with acetonitrile under controlled conditions. The process may include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpiperazine-1-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: The acetyl and carbonitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Acetylpiperazine-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Acetylpiperazine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Acetylpiperazine-1-carbonyl: This compound shares a similar piperazine core but has a carbonyl group instead of a carbonitrile group.

    4-Acetylpiperazine-1-carboxamide: Another related compound with a carboxamide group attached to the piperazine ring.

Uniqueness: 4-Acetylpiperazine-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-acetylpiperazine-1-carbonitrile

InChI

InChI=1S/C7H11N3O/c1-7(11)10-4-2-9(6-8)3-5-10/h2-5H2,1H3

InChI Key

AJYGHIYGCJOYRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C#N

Origin of Product

United States

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